molecular formula C14H9FN2O2 B5766380 3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione

3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione

Cat. No. B5766380
M. Wt: 256.23 g/mol
InChI Key: VQUIZVZESNELIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione, also known as PD 153035, is a synthetic organic compound that belongs to the class of quinazoline derivatives. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) and has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 is highly selective for EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and physiological effects:
3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 has been shown to have potent antitumor activity in preclinical studies. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and head and neck cancers. 3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which tumors develop new blood vessels.

Advantages and Limitations for Lab Experiments

3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 is a potent and selective inhibitor of EGFR and has been extensively studied in preclinical models of cancer. Its selectivity for EGFR makes it a valuable tool for studying the role of EGFR signaling in cancer progression. However, 3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 has limited solubility in water, which can make it difficult to use in some experimental settings.

Future Directions

There are several potential future directions for the study of 3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of 3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035. Another area of research is the study of the mechanisms of resistance to EGFR inhibitors, which can limit their effectiveness in cancer treatment. Finally, the combination of 3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 with other anticancer agents is an area of active research, as combination therapy has been shown to be more effective than single-agent therapy in some types of cancer.

Synthesis Methods

3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with 2-fluoroaniline to form 2-(2-fluorophenyl)nitrobenzene. The nitro group is then reduced to an amino group using hydrogenation, followed by cyclization with phosgene to form 3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione.

Scientific Research Applications

3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 has been extensively studied for its potential use in cancer treatment. It is a potent and selective inhibitor of EGFR, a protein that is overexpressed in many types of cancer. Inhibition of EGFR signaling can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. 3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione 153035 has been shown to be effective in preclinical studies of various types of cancer, including breast, lung, and head and neck cancers.

properties

IUPAC Name

3-(2-fluorophenyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-10-6-2-4-8-12(10)17-13(18)9-5-1-3-7-11(9)16-14(17)19/h1-8H,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUIZVZESNELIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.